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Frequently Asked Questions: Upadacitinib Dose
Reduction

Question Evidence Summary & Key Findings

Which adverse events
most commonly prompt
dose reduction?

Acneiform eruptions, hypercholesterolemia/hyperlipidemia,
neutropenia/leukopenia, and herpes zoster infection are most frequently

reported [1] [2].

Is dose reduction
effective for managing
adverse events?

Yes. Real-world studies show that in patients who reduced dose from 30

mg to 15 mg due to AEs, 77.8% maintained minimal disease activity,
and over half sustained it post-reduction [1].

Does dose reduction
maintain treatment
efficacy?

Evidence supports maintained efficacy. In one trial, 68.5% of patients
who achieved EASI 90 on 30 mg and reduced to 15 mg maintained this

response at 24 weeks [3].

Are there specific
considerations for elderly
patients?

Yes. Elderly patients may be at higher risk for AEs. A study using

extended dosing intervals (e.g., dosing every 2 or 3 days) successfully
maintained disease control with a 29.3% AE incidence [2].
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Adverse Event Profile and Dose Relationship

Meta-analyses of randomized controlled trials (RCTs) provide a quantitative safety profile, highlighting

which AEs have a dose-dependent relationship. This is crucial for understanding which AEs are most likely

to respond to a dose reduction.

Safety Profile of Upadacitinib from Meta-Analysis (9,547 patients) [4]:

Adverse Event
Upadacitinib 15 mg vs.
Placebo

Upadacitinib 30 mg vs.
Placebo

Notes

Herpes Zoster Increased Risk ✓ Increased Risk ✓ ---

Hepatic Disorder Increased Risk ✓ Increased Risk ✓ Dose-
dependent

Neutropenia Increased Risk ✓ Increased Risk ✓ Dose-
dependent

Acne Increased Risk ✓ Increased Risk ✓ Dose-
dependent

Increased CPK Increased Risk ✓ Increased Risk ✓ ---

Renal
Dysfunction

No Significant Increase No Significant Increase ---

NMSC No Significant Increase No Significant Increase ---

MACE No Significant Increase No Significant Increase ---

VTE No Significant Increase No Significant Increase ---

Experimental Protocol: Dose Reduction in Clinical
Studies
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For the research and development of upadacitinib, the "Flex Up" trial offers a robust model for studying

dose adjustment.

1. Study Design: A randomized, blinded, treat-to-target, multicenter Phase 3b/4 study [3].
2. Patient Population: Adult patients (aged 18 and older) with moderate-to-severe atopic dermatitis

[3].
3. Intervention & Dosing Strategy:

Initial Period (12 weeks): Patients are randomized to receive either upadacitinib 15 mg
(UPA15) or 30 mg (UPA30) once daily [3].

Dose Adjustment Phase (at Week 12):
Dose Escalation: Patients on UPA15 who do not achieve an Eczema Area and Severity

Index 90% improvement (EASI 90) are escalated to UPA30.
Dose Reduction: Patients on UPA30 who do achieve EASI 90 are reduced to UPA15 [3].

Maintenance Period (Weeks 12-24): Patients continue on their new or existing doses for 12
additional weeks [3].

4. Primary Efficacy Endpoint: The proportion of patients achieving EASI 90 at Week 24 [3].
5. Safety Outcomes: Assessment of treatment-emergent adverse events (TEAEs) throughout the

study period, including serious AEs and AEs leading to discontinuation [3].

The workflow of this trial design can be visualized as follows:
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Patient Population:
Adults with Moderate-to-Severe

Atopic Dermatitis

Randomization
(1:1)

Upadacitinib 15 mg Upadacitinib 30 mg

Week 12 Assessment:
EASI 90 Response?

Yes

Achieved

No

Not Achieved

Continue 15 mg
(UPA15/15)

Reduce to 15 mg
(UPA30/15)

Escalate to 30 mg
(UPA15/30)

Continue 30 mg
(UPA30/30)

Primary Endpoint:
EASI 90 at Week 24

Click to download full resolution via product page

Key Efficacy and Safety Findings from Clinical Data
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The "Flex Up" trial and real-world studies provide critical data on the outcomes of dose adjustment

strategies.

Efficacy and Safety Outcomes from Dose Adjustment Studies:

Study &
Design

Dose
Sequence

Efficacy Outcome (EASI 90 at Week
24)

Key Safety
Findings

| Flex Up Trial [3] (Randomized Controlled) | 15 mg → 30 mg (Escalation) | 48.1% achieved | TEAEs:

54.2% | | ^^ | 30 mg → 15 mg (Reduction) | 68.5% maintained | TEAEs: 48.9% | | ^^ | 15 mg → 15 mg

(Maintenance) | 74.6% maintained | TEAEs: 43.1% | | ^^ | 30 mg → 30 mg (Maintenance) | 29.3% achieved |

TEAEs: 61.5% | | Real-World Study [1] (Observational) | 30 mg → 15 mg (Reduction due to AE) | 57.1%

maintained minimal disease activity | Predominantly managed acne, hyperlipidemia, neutropenia |

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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